

A Technical Guide to the Spectroscopic Profile of (E)-p-Coumaramide Analogues

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Compound of Interest

Compound Name: (E)-p-Coumaramide

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Introduction

(E)-p-Coumaramide is a naturally occurring phenolic amide with a structure based on p-coumaric acid. As a member of the hydroxycinnamic acid amide family, it is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of compounds. Spectroscopic analysis is fundamental to the structural elucidation and characterization of such molecules. This guide provides a comprehensive overview of the spectroscopic data for a close analogue, N-phenethyl-p-coumaramide, due to the limited availability of a complete, published dataset for the parent **(E)-p-Coumaramide**. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable reference for the identification and characterization of related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for N-phenethyl-p-coumaramide. This data is instrumental in confirming the molecular structure and identifying key functional groups.

Table 1: ¹H NMR Spectroscopic Data for N-phenethyl-p-coumaramide

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.61	d	15.6	1H	H-7
7.42	d	8.6	2H	H-2, H-6
7.34 - 7.20	m	-	5H	Phenyl H
6.84	d	8.6	2H	H-3, H-5
6.27	d	15.6	1H	H-8
5.80	br s	-	1H	NH
3.65	q	6.9	2H	CH ₂ -N
2.89	t	7.1	2H	CH ₂ -Phenyl

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for N-phenethyl-p-coumaramide

Chemical Shift (δ) ppm	Carbon Atom Assignment
166.1	C=O
157.9	C-4
141.5	C-7
139.1	Phenyl C-1'
129.8	C-2, C-6
128.8	Phenyl C
128.7	Phenyl C
127.3	C-1
126.6	Phenyl C
119.0	C-8
115.9	C-3, C-5
41.1	CH ₂ -N
35.7	CH ₂ -Phenyl

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data for N-phenethyl-p-coumaramide

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3396.64	N-H Stretch	Amide
3028	C-H Stretch	Aromatic/Vinylic
2931	C-H Stretch	Aliphatic
1651	C=O Stretch	Amide I
1604	C=C Stretch	Aromatic/Vinylic
1543	N-H Bend	Amide II
1512	C=C Stretch	Aromatic
970	C-H Bend	trans-Olefin
833	C-H Bend	p-substituted benzene

Table 4: Mass Spectrometry (MS) Data for N-phenethyl-p-coumaramide

m/z	Ion Type
267.1259	[M] ⁺ (Calculated for C ₁₇ H ₁₇ NO ₂)
147	[p-coumaroyl cation] ⁺
120	[C ₈ H ₈ O] ⁺
105	[phenethyl cation] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and spectroscopic analysis of p-coumaric acid amides.

Synthesis of p-Coumaric Acid Amides

A general method for the synthesis of amides from p-coumaric acid involves the activation of the carboxylic acid followed by reaction with an amine[1].

- **Activation of p-Coumaric Acid:** p-Coumaric acid is converted to its more reactive acid chloride. This is typically achieved by reacting p-coumaric acid with thionyl chloride (SOCl_2) in an inert solvent like benzene under reflux[2][3]. The excess thionyl chloride is removed by distillation after the reaction is complete.
- **Amidation:** The resulting p-coumaric acid chloride is dissolved in a suitable solvent such as diethyl ether. The desired amine (in this case, ammonia for the parent amide or phenethylamine for the analogue) is added dropwise to the solution at a reduced temperature (0-10 °C) with stirring[1].
- **Workup and Purification:** The precipitated amide is collected by filtration. For anilides, the crude product is often washed with dilute acid and base to remove any unreacted starting materials[1]. The final product is then purified by recrystallization from a suitable solvent like ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.

- **Sample Preparation:** A small amount of the purified compound (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** The spectra are acquired at room temperature. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a larger number of scans is usually required to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** The solid sample can be analyzed as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr for pellet method) is recorded and subtracted from the sample spectrum.

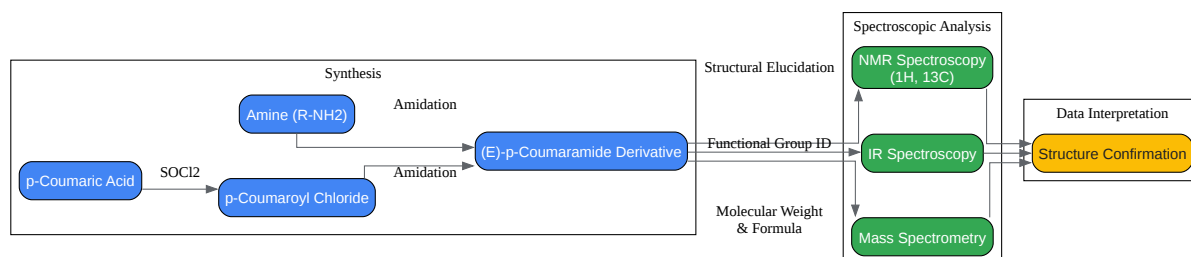
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

- **Sample Introduction:** The sample is introduced into the ion source of the mass spectrometer. For volatile compounds, GC-MS can be used. For less volatile or thermally labile compounds, LC-MS with an electrospray ionization (ESI) source is common.
- **Ionization:** The molecules are ionized in the ion source. Electron ionization (EI) is common in GC-MS, while ESI is typical for LC-MS.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a p-coumaric acid amide.



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Workflow for the synthesis and spectroscopic analysis of **(E)-p-Coumaramide** derivatives.

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References

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